(113C)methylphosphonic acid
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Overview
Description
p-Methylphosphonic Acid-13C: is an organic compound containing the carbon-13 isotope. Its molecular formula is CH₃PO(OH)-13C, and its structure is similar to methylphosphonic acid, but one of the carbon atoms is replaced by carbon-13 . This compound is widely used in various scientific research fields due to its unique isotopic labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methylphosphonic Acid-13C typically involves the incorporation of the carbon-13 isotope into the methyl group of methylphosphonic acid. This can be achieved through various synthetic routes, including the reaction of phosphorus trichloride with carbon-13 labeled methanol, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of p-Methylphosphonic Acid-13C involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes rigorous purification steps to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Methylphosphonic Acid-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids
Scientific Research Applications
p-Methylphosphonic Acid-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of p-Methylphosphonic Acid-13C involves its incorporation into various biochemical and chemical pathways due to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the movement and transformation of the compound within a system. This provides valuable insights into reaction mechanisms, metabolic pathways, and environmental processes .
Comparison with Similar Compounds
Methylphosphonic Acid: The non-labeled version of the compound.
Ethylphosphonic Acid: Contains an ethyl group instead of a methyl group.
Phenylphosphonic Acid: Contains a phenyl group instead of a methyl group
Uniqueness: p-Methylphosphonic Acid-13C is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of chemical and biochemical processes .
Properties
IUPAC Name |
(113C)methylphosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKEPLHDIMKIO-OUBTZVSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.015 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106976-96-9 |
Source
|
Record name | 106976-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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